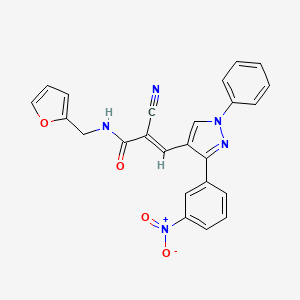
2-Cyano-N-(furan-2-ylmethyl)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-N-(furan-2-ylmethyl)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide is a complex organic compound that features a diverse array of functional groups, including a cyano group, a furan ring, a nitrophenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(furan-2-ylmethyl)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone.
Introduction of the nitrophenyl group: This step might involve nitration of the phenyl ring followed by coupling with the pyrazole intermediate.
Formation of the acrylamide moiety: This can be done through a Michael addition reaction involving acrylonitrile and the pyrazole intermediate.
Attachment of the furan-2-ylmethyl group: This step might involve a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-(furan-2-ylmethyl)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring and the phenyl groups can be oxidized under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the furan ring could lead to a furanone derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Cyano-N-(furan-2-ylmethyl)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(furan-2-ylmethyl)-3-(3-phenyl-1H-pyrazol-4-yl)acrylamide: Lacks the nitrophenyl group.
2-Cyano-N-(furan-2-ylmethyl)-3-(3-(3-nitrophenyl)-1H-pyrazol-4-yl)acrylamide: Lacks the phenyl group on the pyrazole ring.
Uniqueness
The presence of both the nitrophenyl and phenyl groups on the pyrazole ring, along with the furan-2-ylmethyl and cyano groups, makes 2-Cyano-N-(furan-2-ylmethyl)-3-(3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide unique. This combination of functional groups can impart specific chemical reactivity and biological activity, distinguishing it from similar compounds.
Properties
CAS No. |
769143-60-4 |
|---|---|
Molecular Formula |
C24H17N5O4 |
Molecular Weight |
439.4 g/mol |
IUPAC Name |
(E)-2-cyano-N-(furan-2-ylmethyl)-3-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]prop-2-enamide |
InChI |
InChI=1S/C24H17N5O4/c25-14-18(24(30)26-15-22-10-5-11-33-22)12-19-16-28(20-7-2-1-3-8-20)27-23(19)17-6-4-9-21(13-17)29(31)32/h1-13,16H,15H2,(H,26,30)/b18-12+ |
InChI Key |
JEKBYYVSNHOKJB-LDADJPATSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])/C=C(\C#N)/C(=O)NCC4=CC=CO4 |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C=C(C#N)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-((E)-{2-[2-(4-ethylanilino)-2-oxoacetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B12023916.png)
![(5Z)-3-Ethyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12023923.png)

![N-(2,4-dimethylphenyl)-2-[(3Z)-3-(3-dodecyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12023927.png)

![5-(3-isopropoxyphenyl)-4-{[(E)-(5-methyl-2-furyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12023939.png)
![N-[2-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]ethyl]-4-propoxybenzamide](/img/structure/B12023948.png)
![N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]butanamide](/img/structure/B12023958.png)

![(3Z)-1-benzyl-5-bromo-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12023966.png)
![Benzyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12023969.png)
![4-(4-butoxy-3-methylbenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12023972.png)
![2-[(3-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12023977.png)
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12023989.png)
